2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a dioxidotetrahydrothiophenyl moiety, and an isoquinoline carboxamide framework, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the cyclopropyl group and the dioxidotetrahydrothiophenyl moiety. Key steps may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine to form the isoquinoline ring.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its coupling with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoxaline-2-carboxamide: Shares the dioxidotetrahydrothiophenyl moiety but differs in the core structure.
Cyclopropyl-containing Isoquinolines: Compounds with similar isoquinoline and cyclopropyl groups but lacking the dioxidotetrahydrothiophenyl moiety.
Uniqueness
2-cyclopropyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its combination of structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H18N2O4S/c20-16(18-11-7-8-24(22,23)10-11)15-9-19(12-5-6-12)17(21)14-4-2-1-3-13(14)15/h1-4,9,11-12H,5-8,10H2,(H,18,20) |
InChI Key |
JEWZOVUXNXPKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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